1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)-
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Overview
Description
1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,4-Dioxino[2,3-f]quinoline derivatives, particularly the compound 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- , have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer properties and interactions with various molecular targets.
Synthesis
The synthesis of the target compound typically involves the formation of a quinoline core followed by functionalization to introduce the indole and pyridine moieties. This multi-step synthetic approach allows for the fine-tuning of biological activity through structural modifications.
Anticancer Properties
The compound has demonstrated significant cytotoxic activity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed an IC50 value indicating potent antiproliferative effects.
- DU145 (prostate cancer) : Similar cytotoxicity was observed.
- A549 (lung cancer) : The compound also exhibited activity against this cell line.
Table 1 summarizes the IC50 values for these cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.15 |
DU145 | 0.20 |
A549 | 0.25 |
These values suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanisms underlying the anticancer activity of this compound include:
- Inhibition of Heat Shock Protein 90 (Hsp90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition leads to degradation of client proteins such as Her2 and Hsp70 induction, which are associated with cancer progression .
- Targeting Tyrosine Kinases : The compound has shown potential in inhibiting various tyrosine kinases involved in cancer signaling pathways. For example, it has been evaluated against EGFR and VEGFR-2, demonstrating moderate to high potency against these targets .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Quinoline Analogues : A series of quinoline derivatives were synthesized and tested for Hsp90 inhibition. Notably, one derivative demonstrated an IC50 value of 0.05 µM against MCF-7 cells, highlighting the potential for structure-activity relationship (SAR) optimization in this class of compounds .
- Dioxinoquinoline Derivatives : Research on fused dioxinoquinoline derivatives indicated significant cytotoxicity against MCF-7 cells with IC50 values below 0.1 µM. These findings support further exploration into their therapeutic applications in oncology .
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline |
InChI |
InChI=1S/C26H25N3O2/c1-17-6-7-21-24(28-17)8-9-25-26(21)31-19(16-30-25)15-29-12-10-18(11-13-29)22-14-27-23-5-3-2-4-20(22)23/h2-10,14,19,27H,11-13,15-16H2,1H3/t19-/m0/s1 |
InChI Key |
UIMJQPQEOBBSKO-IBGZPJMESA-N |
Isomeric SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)OC[C@@H](O3)CN4CCC(=CC4)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)OCC(O3)CN4CCC(=CC4)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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